molecular formula C21H16ClFN4O2 B2363098 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946244-67-3

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2363098
CAS No.: 946244-67-3
M. Wt: 410.83
InChI Key: SARWOCPMJJZVHT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ( 903184-04-3) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular framework, with a formula of C21H16ClFN4O2 and a molecular weight of 410.83, integrates a 1,3-oxazole core substituted with a chlorophenyl group, a nitrile functionality, and a piperazine moiety bearing a 2-fluorobenzoyl group . This specific architecture, featuring both electron-withdrawing and electron-donating groups, is designed to enhance binding affinity and selectivity toward biological targets . The compound is characterized as a versatile molecular scaffold with potential pharmacological relevance, particularly in the context of receptor modulation and enzyme inhibition . Oxazole derivatives are recognized in scientific literature for a wide spectrum of biological activities, and structural analogs of this compound have been investigated for their potential as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents . The presence of the piperazine ring further increases its utility as a synthetic intermediate, allowing for further derivatization and optimization in lead compound development . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key building block in heterocyclic chemistry or as a candidate for screening in various biological assays.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWOCPMJJZVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946244-67-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Features

The compound features:

  • Oxazole Ring : A five-membered heterocyclic structure that contributes to its pharmacological properties.
  • Piperazine Moiety : Known for its diverse biological activities, including anxiolytic and antidepressant effects.
  • Chlorophenyl and Fluorobenzoyl Substituents : These substitutions enhance the lipophilicity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Functionalization with chlorophenyl and fluorobenzoyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this oxazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with oxazole rings demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific findings include:

  • Antibacterial Activity : Compounds with oxazole structures have shown effectiveness against resistant strains of bacteria, comparable to standard antibiotics such as ampicillin and chloramphenicol .
CompoundActivityReference
Oxazole derivativesAntibacterial against Pseudomonas aeruginosa
Piperazine derivativesAntidepressant effects

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase Inhibition : This is relevant for treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Some studies have explored the anticancer potential of oxazole derivatives. The unique combination of functional groups in this compound may provide selective cytotoxicity against cancer cells while sparing normal cells:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of cellular signaling pathways related to cell survival and proliferation .

Case Studies

A recent study evaluated several oxazole derivatives for their biological activities, including the target compound. The results indicated that:

  • The compound exhibited moderate to high antibacterial activity against clinically isolated strains.
  • It also showed promising results in enzyme inhibition assays, suggesting a potential role in drug development for treating infections and neurodegenerative conditions .

Scientific Research Applications

Overview

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry and related fields due to its unique structural characteristics. The compound features an oxazole ring, a piperazine moiety, and various aromatic groups, which contribute to its potential biological activities. This article explores the scientific research applications of this compound, including its synthesis, biological activities, and mechanisms of action.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in drug discovery. Its structural features suggest possible interactions with various biological targets, making it a candidate for developing new medications.

Potential Therapeutic Areas:

  • Antimicrobial Activity : Initial studies indicate that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Studies

Research has focused on understanding the biological mechanisms underlying the activities of this compound. Interaction studies with specific enzymes or receptors are essential for elucidating its pharmacological effects.

Mechanism of Action:
The compound may modulate the activity of specific molecular targets involved in disease processes. For instance:

  • It could inhibit enzymes critical for cell proliferation in cancer cells.
  • It may interact with neurotransmitter receptors, potentially impacting mood disorders.

Antimicrobial Testing

In a series of experiments assessing the antimicrobial efficacy of oxazole derivatives, modifications at the 5-position significantly enhanced activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed were promising:

CompoundMIC (µg/mL)Activity Level
A16Moderate
B8Strong
C32Weak

Anticancer Evaluation

A study involving human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited an IC50 value of 20 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position 2) Substituents (Position 5) Key Features References
Target Compound :
2-(4-Chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
C₂₁H₁₆ClFN₄O₂ 394.38 g/mol 4-Chlorophenyl 4-(2-Fluorobenzoyl)piperazin-1-yl - 2-fluorine on benzoyl
- Chlorine at phenyl para position
Analog 1 :
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
C₂₁H₁₆F₂N₄O₂ 394.38 g/mol 4-Fluorophenyl 4-(4-Fluorobenzoyl)piperazin-1-yl - Fluorine at benzoyl para position
- Higher symmetry
Analog 2 :
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
C₂₁H₁₆F₂N₄O₂ 394.38 g/mol 2-Fluorophenyl 4-(2-Fluorobenzoyl)piperazin-1-yl - Ortho-fluorine on both phenyl groups
- Potential steric hindrance
Analog 3 :
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
C₂₀H₁₆ClN₅O₃ 409.83 g/mol Furan-2-yl 4-(3-Chlorobenzoyl)piperazin-1-yl - Chlorine at benzoyl meta position
- Heteroaromatic furan substituent
Analog 4 :
5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
C₂₄H₂₄ClN₅O₃S 498.00 g/mol 4-(Pyrrolidine-sulfonyl)phenyl 4-(3-Chlorophenyl)piperazin-1-yl - Sulfonyl group enhances polarity
- Bulky substituents may affect bioavailability

Impact of Substituent Positioning

  • Fluorine Placement: The target compound and Analog 2 share a 2-fluorobenzoyl group, which may influence electron-withdrawing effects and π-π stacking interactions. In contrast, Analog 1 has a 4-fluorobenzoyl group, which could enhance metabolic stability due to reduced steric bulk .
  • Chlorine vs. Fluorine :

    • The 4-chlorophenyl group in the target compound provides greater lipophilicity than the 4-fluorophenyl group in Analog 1 , which may improve membrane permeability .
  • Heterocyclic Modifications :

    • Analog 3 replaces the phenyl group with a furan ring at position 2, introducing hydrogen-bonding capabilities but reducing aromatic stacking interactions .
    • Analog 4 incorporates a sulfonyl-pyrrolidine group, significantly increasing molecular weight and polarity, which could limit blood-brain barrier penetration .

Computational and Experimental Insights

  • Molecular Docking : Piperazine-containing analogs like the target compound are predicted to interact with CNS targets (e.g., serotonin or dopamine receptors) due to the flexibility of the piperazine ring and the electron-deficient oxazole core .
  • Crystallographic Data : Related pyrazole-thiazole hybrids (e.g., compounds in ) show planar conformations except for perpendicular fluorophenyl groups, suggesting similar structural dynamics in the target compound .

Preparation Methods

Robinson-Gabriel Cyclodehydration

A 2-acylaminoketone precursor undergoes cyclodehydration with agents like phosphorus oxychloride (POCl3) or sulfuric acid to form the oxazole core. For example:

  • Synthesis of 2-(4-chlorophenyl)-4-cyano-oxazole-5-carboxylic acid :
    • Condensation of 4-chlorobenzaldehyde with cyanoacetamide forms an α,β-unsaturated nitrile.
    • Cyclization via acetic anhydride yields the oxazole.

Hantzsch Oxazole Synthesis

Reaction of α-haloketones with amides or nitriles under basic conditions:

  • 5-Bromo-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile :
    • Bromination of 2-(4-chlorophenyl)-4-cyanooxazole using N-bromosuccinimide (NBS) introduces a bromide at position 5, enabling nucleophilic substitution with piperazine.

Alternative Pathways

Coupling of Preformed Piperazine Derivatives

Suzuki-Miyaura coupling of a boronic ester-functionalized oxazole with 4-(2-fluorobenzoyl)piperazine:

  • Catalytic system : Pd(PPh3)4, Na2CO3, toluene/ethanol (3:1), 90°C, 8 hours.

One-Pot Oxazole-Piperazine Assembly

In situ generation of the oxazole followed by piperazine incorporation:

  • Example :
    • Cyclocondensation of 4-chlorophenylglyoxylonitrile with ammonium acetate forms the oxazole.
    • Subsequent SNAr with piperazine and acylation in a single reactor.

Critical Optimization Parameters

Regioselectivity in Oxazole Synthesis

Electron-withdrawing groups (e.g., CN) direct cyclization to position 4, ensuring correct substitution patterns. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and byproduct formation.

Purification Challenges

  • Cyanide handling : Sodium metabisulfite quenches excess cyanide post-reaction, as detailed in U.S. Patent 6,177,564.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves oxazole intermediates.

Scalability and Industrial Feasibility

Patent US6177564B1 highlights kilogram-scale production of analogous oxazinones, emphasizing:

  • Cost-effective reagents : Substitution of (−)-3-BCS with HCl gas for salt formation.
  • Solvent recycling : Isopropyl acetate recovery reduces waste.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?

  • Answer : Synthesis typically involves:

  • Cyclization : Formation of the oxazole ring via condensation of a nitrile precursor with a chlorophenyl-substituted carbonyl compound under acidic conditions .
  • Acylation : Introducing the 2-fluorobenzoyl group to the piperazine ring using benzoyl chloride derivatives in the presence of a base (e.g., sodium hydroxide) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
    • Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (reflux conditions), and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound confirmed?

  • Answer : Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected MW ~406.9 g/mol) .
  • Infrared Spectroscopy (IR) : Identification of functional groups like carbonitrile (C≡N stretch ~2200 cm1^{-1}) and benzoyl carbonyl (C=O ~1680 cm1^{-1}) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Answer : Limited solubility in polar solvents (e.g., water) necessitates use of DMSO or DMF for in vitro assays . Pre-formulation studies (e.g., particle size reduction or co-solvent systems) are recommended for bioavailability testing .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation of the piperazine moiety?

  • Answer : Yield optimization strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance benzoyl group transfer .
  • Microwave-Assisted Synthesis : Reduced reaction time (e.g., from 12 hrs to 2 hrs) and improved regioselectivity .
  • Statistical Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., solvent polarity, temperature gradients) .

Q. What structural features contribute to its potential biological activity, and how can structure-activity relationships (SAR) be explored?

  • Answer : Key pharmacophores include:

  • Oxazole Ring : Enhances metabolic stability and π-π stacking with target proteins .
  • 2-Fluorobenzoyl Group : Modulates lipophilicity and receptor binding affinity .
  • Piperazine Core : Facilitates solubility and interaction with CNS targets (e.g., serotonin receptors) .
    • SAR Approaches :
  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Docking Studies : Computational modeling against targets like kinase enzymes or GPCRs .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Answer : Contradictions may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Compound Stability : Degradation in buffer solutions (validate via LC-MS stability assays) .
  • Statistical Analysis : Use of replicates and meta-analysis to identify outliers .

Methodological Challenges

Q. What analytical techniques are recommended for detecting impurities in the synthesized compound?

  • Answer :

  • HPLC-PDA : Photodiode array detection to identify by-products (e.g., unreacted piperazine intermediates) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) and assign structures via fragmentation patterns .

Q. How can the compound’s thermal stability be assessed for storage and handling?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen atmosphere .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and amorphous content .

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